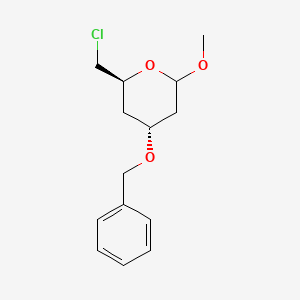

(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran

Description

Properties

Molecular Formula |

C14H19ClO3 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

(2S,4R)-2-(chloromethyl)-6-methoxy-4-phenylmethoxyoxane |

InChI |

InChI=1S/C14H19ClO3/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?/m1/s1 |

InChI Key |

GTLVFSRHYVPVSC-AMIUJLCOSA-N |

Isomeric SMILES |

COC1C[C@@H](C[C@H](O1)CCl)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1CC(CC(O1)CCl)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran, with the CAS number 134978-19-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzyloxy group and a chloromethyl moiety, contributing to its reactivity and interaction with biological systems.

- Molecular Formula : C₁₄H₁₉ClO₃

- Molecular Weight : 270.756 g/mol

The biological activity of this compound has been studied in various contexts, particularly focusing on its interactions at the cellular level. The compound's chloromethyl group is known to participate in nucleophilic substitution reactions, which may facilitate its binding to biomolecules, potentially leading to alterations in cellular functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of chloromethyl compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results suggest that this compound may induce apoptosis in certain cancer cells by triggering oxidative stress and DNA damage pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | DNA damage |

| A549 | 25 | Oxidative stress |

In Vitro Assays

The compound has been tested in several in vitro assays to assess its mutagenic potential and overall safety profile. Notably, it was evaluated using the Ames test and showed no significant mutagenicity at the concentrations tested. This suggests a favorable safety margin for further development.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various chloromethyl compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC value comparable to standard antibiotics. -

Cytotoxicity Assessment in Cancer Research :

In a laboratory setting, researchers tested the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that it could effectively reduce cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural characteristics that allow interaction with biological targets. Some notable applications include:

- Antiviral Activity : Research has indicated that compounds similar to (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran exhibit antiviral properties. These compounds may inhibit viral replication by interfering with viral enzymes or host cell receptors.

- Anticancer Research : Its ability to modulate cellular pathways makes it a candidate for anticancer drug development. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of anti-apoptotic proteins.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its chloromethyl group can be utilized for nucleophilic substitution reactions, allowing the introduction of various functional groups.

- Synthesis of Glycosides : The benzyloxy group provides a protective function in glycoside synthesis, facilitating the formation of glycosidic bonds without unwanted side reactions.

Chemical Biology

The compound's unique structure allows it to be used as a probe in chemical biology studies, helping to elucidate biological pathways and interactions at the molecular level.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro | |

| Anticancer | Induces apoptosis in specific cancer cell lines | |

| Enzyme Inhibition | Acts as an inhibitor for key metabolic enzymes |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound derivatives. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species production.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of (2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran with analogs from the evidence:

Physicochemical Properties

- Melting Points : Chloromethyl-containing analogs (e.g., 14f, 14g) exhibit lower melting points (84–94°C) compared to fused-ring derivatives like 8c (178°C), suggesting reduced crystallinity due to flexible side chains .

- Spectral Data :

Research Findings and Implications

- Stereochemical Control : The (2S,4R) configuration in the target compound is critical for biological activity in related molecules, such as antimicrobial agents .

- Antibacterial Potential: Chloromethyl-substituted pyrans show enhanced activity against drug-resistant pathogens, as observed in (+)-tanikolide analogs .

Data Tables

Table 1: Comparative Physicochemical Data

Preparation Methods

Preparation of (2S,4R)-2-(Chloromethyl)-6-Methoxytetrahydro-2H-Pyran-4-ol

This intermediate is synthesized via acid-catalyzed cyclization, as detailed in Example 1 of US Patent 8,853,429:

-

Cyclization :

-

Dissolve crude chlorolactol (15 g) in methanol (150 mL).

-

Add H₂SO₄ (0.1 mL) and heat at 40°C for 2 hours.

-

Remove solvent via rotary evaporation.

-

-

Workup :

-

Dissolve the residue in DCM (50 mL).

-

Wash with 10% NaHCO₃ (200 mL) to neutralize acid.

-

Dry over Na₂SO₄ and concentrate to obtain the product as a brown oil.

-

-

Oxidation :

Benzylation of the 4-Hydroxy Group

The hydroxyl group at position 4 is protected using benzyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via Williamson ether synthesis:

-

Reaction Setup :

-

Dissolve (2S,4R)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol (1.0 g) in dry THF.

-

Add benzyl bromide (1.2 equiv) and NaH (1.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

-

Workup :

Stereochemical Control and Optimization

Asymmetric Induction

The (2S,4R) configuration is achieved through chiral catalysts or enantioselective cyclization. For example, Jacobsen’s thiourea catalyst enables asymmetric ring-opening of epoxides, though direct applications to this compound require further validation.

Diastereomeric Resolution

Crude reaction mixtures often contain α/β-anomers, resolved via chromatography. In one case, a 6.25:1 anomeric ratio was achieved using silica gel and ethyl acetate/hexane gradients.

Comparative Analysis of Synthetic Routes

Q & A

Q. How to functionalize the compound for drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.